molecular formula C10H12N4O2S B3168376 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine CAS No. 928001-03-0

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B3168376
CAS No.: 928001-03-0
M. Wt: 252.3 g/mol
InChI Key: QSULSVGCMRYJAD-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a sulfonyl group attached to a triazole ring, which is further substituted with a phenylethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 1H-1,2,4-triazole-5-amine with 2-phenylethylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The triazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazole: Lacks the amine group, which may affect its reactivity and biological activity.

    3-[(2-phenylethyl)sulfonyl]-1H-1,2,3-triazol-5-amine: Similar structure but with a different triazole ring, which can influence its chemical properties.

Uniqueness: 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine is unique due to the presence of both the sulfonyl and amine groups, which provide a versatile platform for further chemical modifications

Properties

IUPAC Name

5-(2-phenylethylsulfonyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c11-9-12-10(14-13-9)17(15,16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSULSVGCMRYJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine

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